2-Methyl-2-(2-thienyl)propan-1-ol
Overview
Description
2-Methyl-2-(2-thienyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol backbone
Mechanism of Action
Target of Action
Alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes. The specific targets would depend on the exact structure of the alcohol and the biological system in which it is present .
Mode of Action
Alcohols can form hydrogen bonds with other molecules due to the presence of the polar hydroxyl (-OH) group. This can lead to interactions with biological molecules and changes in their structure and function .
Biochemical Pathways
Alcohols can be involved in various biochemical pathways. They can be metabolized by enzymes such as alcohol dehydrogenase and can be involved in reactions that produce other compounds .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) of alcohols depend on their specific structure and the biological system. Generally, small alcohols are rapidly absorbed from the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The effects of alcohols at the molecular and cellular level can vary widely, depending on the specific alcohol and its concentration. Effects can range from changes in cell membrane fluidity to enzyme inhibition or activation .
Action Environment
The action, efficacy, and stability of alcohols can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-thienyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-thienyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid or 2-thienyl methyl ketone.
Reduction: 2-Methyl-2-(2-thienyl)propane.
Substitution: 2-Methyl-2-(2-thienyl)propyl chloride or bromide.
Scientific Research Applications
2-Methyl-2-(2-thienyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-ol (Isobutanol): Similar in structure but lacks the thiophene ring.
2-Thiophenemethanol: Contains a thiophene ring but has a different alkyl chain.
Uniqueness
2-Methyl-2-(2-thienyl)propan-1-ol is unique due to the presence of both a thiophene ring and a tertiary alcohol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-methyl-2-thiophen-2-ylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPDCQBUPZLAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.